molecular formula C10H22ClNO B6224326 4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride CAS No. 2763780-39-6

4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

Cat. No. B6224326
CAS RN: 2763780-39-6
M. Wt: 207.7
InChI Key:
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Description

4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride, also known as 4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol HCl or DMCM-HCl, is a cyclic organic compound that has been widely used as a research chemical in laboratory experiments. It is a white to off-white crystalline powder with a molecular weight of 248.7 g/mol and a melting point of 97-101°C. DMCM-HCl has a wide range of applications in scientific research and has been used to study the effects of various drugs, hormones, and neurotransmitters on the central nervous system.

Scientific Research Applications

DMCM-HCl has been used in a wide range of scientific research applications. It has been used to study the effects of various drugs, hormones, and neurotransmitters on the central nervous system. It has also been used to study the effects of drugs on memory, learning, and behavior. Additionally, it has been used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system.

Mechanism of Action

DMCM-HCl acts as an agonist of the GABA-A receptor. It binds to the GABA-A receptor and activates it, resulting in the opening of chloride channels and the influx of chloride ions into the neuron. This influx of chloride ions leads to hyperpolarization of the neuron and inhibition of neuronal activity.
Biochemical and Physiological Effects
DMCM-HCl has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. It has also been shown to have antidepressant, anti-inflammatory, and anti-addictive effects. Additionally, it has been shown to have antinociceptive and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMCM-HCl in laboratory experiments is its relative stability and low toxicity. It is also relatively easy to synthesize and can be stored for extended periods of time without significant degradation. However, it has a relatively short half-life in the body and is rapidly metabolized, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving DMCM-HCl. These include further research into its effects on the central nervous system, its effects on the cardiovascular system, and its effects on the immune system. Additionally, further research could be conducted into its potential use as an antidepressant, anti-inflammatory, or anti-addictive agent. Other potential future directions include studies into its effects on pain and studies into its potential use as a muscle relaxant. Finally, further research could be conducted into its potential use as an anxiolytic or sedative agent.

Synthesis Methods

DMCM-HCl can be synthesized by reacting 4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride-1-[(methylamino)methyl]cyclohexan-1-ol with hydrochloric acid. The reaction is carried out at room temperature and the product is isolated by filtration and recrystallization. The yield of the reaction is typically greater than 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride involves the reaction of 4,4-dimethylcyclohexanone with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "4,4-dimethylcyclohexanone", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4,4-dimethylcyclohexanone is reacted with excess methylamine in ethanol at room temperature to form 4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-one.", "Step 2: Sodium borohydride is added to the reaction mixture and stirred at room temperature for several hours to reduce the ketone to the corresponding alcohol, 4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol.", "Step 3: The resulting alcohol is quaternized with hydrochloric acid to form the hydrochloride salt of 4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol." ] }

CAS RN

2763780-39-6

Product Name

4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

Molecular Formula

C10H22ClNO

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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